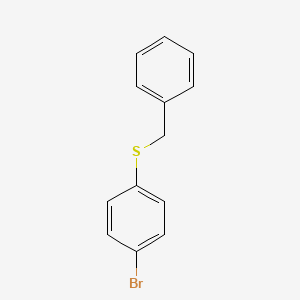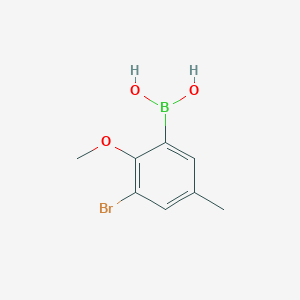
3-Bromo-5-methyl-2-propoxyphenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-methyl-2-propoxyphenylboronic acid: is an organoboron compound with the molecular formula C10H14BBrO3 and a molecular weight of 272.93 g/mol . This compound is characterized by the presence of a boronic acid group attached to a brominated aromatic ring, which also contains a methyl and a propoxy substituent. It is primarily used in organic synthesis and research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methyl-2-propoxyphenylboronic acid typically involves the following steps:
Bromination: The starting material, 5-methyl-2-propoxyphenol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Borylation: The brominated intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-5-methyl-2-propoxyphenylboronic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alkoxides.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form phenolic derivatives or reduction reactions to remove the bromine atom.
Common Reagents and Conditions:
Palladium catalysts: (e.g., palladium acetate, tetrakis(triphenylphosphine)palladium(0))
Bases: (e.g., potassium carbonate, sodium hydroxide)
Solvents: (e.g., dichloromethane, tetrahydrofuran)
Oxidizing agents: (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Reducing agents: (e.g., lithium aluminum hydride, sodium borohydride)
Major Products:
Biaryl compounds: from Suzuki-Miyaura coupling
Phenolic derivatives: from oxidation
Aminated derivatives: from nucleophilic substitution
科学研究应用
Chemistry: 3-Bromo-5-methyl-2-propoxyphenylboronic acid is widely used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex molecules and natural products.
Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit proteases and other enzymes
Industry: In the industrial sector, this compound can be used in the development of advanced materials, pharmaceuticals, and agrochemicals. Its ability to form stable carbon-boron bonds makes it valuable in the design of new functional materials.
作用机制
The mechanism of action of 3-Bromo-5-methyl-2-propoxyphenylboronic acid primarily involves its reactivity as a boronic acid. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The bromine atom can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.
相似化合物的比较
- 3-Bromo-5-methyl-2-methoxyphenylboronic acid
- 3-Bromo-5-methoxyphenylboronic acid
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
Comparison: 3-Bromo-5-methyl-2-propoxyphenylboronic acid is unique due to the presence of the propoxy group, which can influence its solubility and reactivity compared to its methoxy and ethoxy analogs. The propoxy group can provide different steric and electronic effects, making this compound distinct in its chemical behavior and applications .
属性
IUPAC Name |
(3-bromo-5-methyl-2-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO3/c1-3-4-15-10-8(11(13)14)5-7(2)6-9(10)12/h5-6,13-14H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLCLUBYCOQMKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCC)Br)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401464 |
Source


|
| Record name | 3-Bromo-5-methyl-2-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870718-02-8 |
Source


|
| Record name | 3-Bromo-5-methyl-2-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
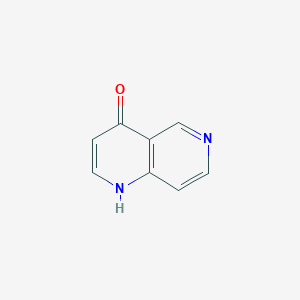

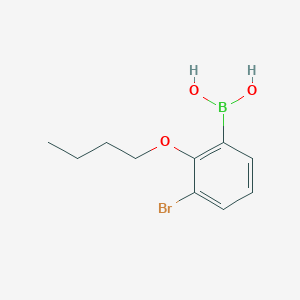

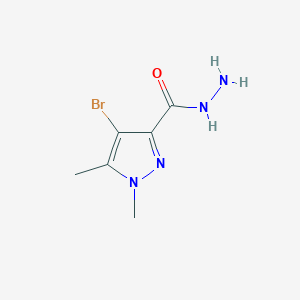
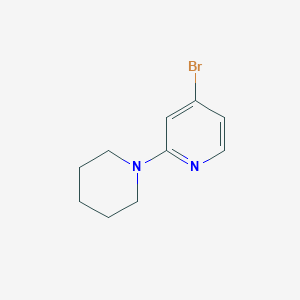
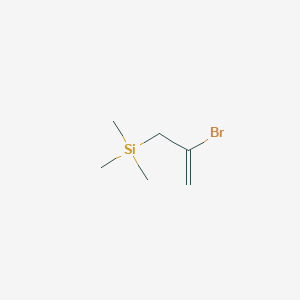
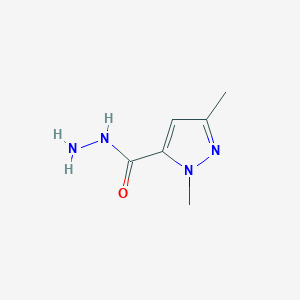
![[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B1277917.png)

